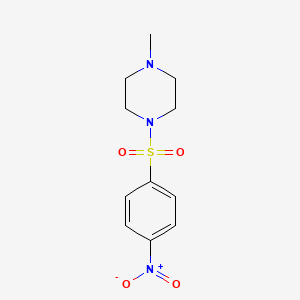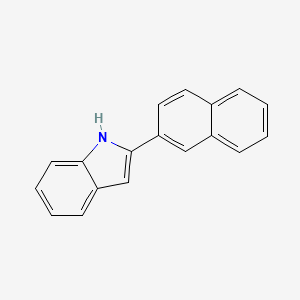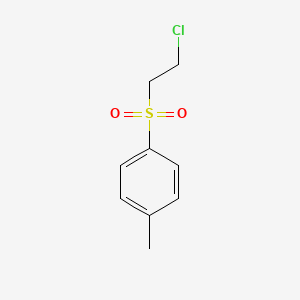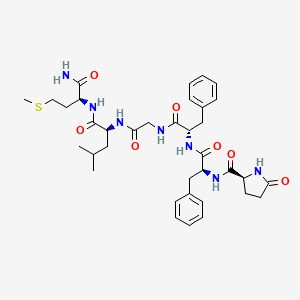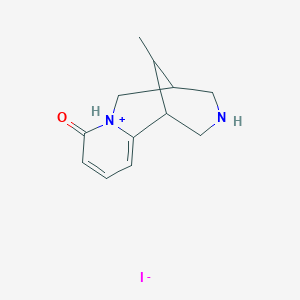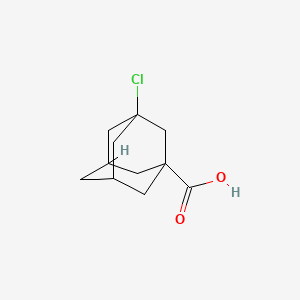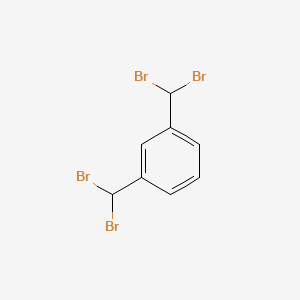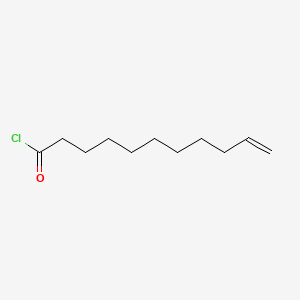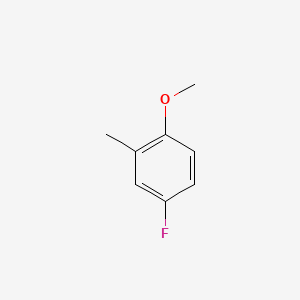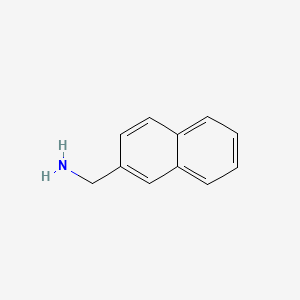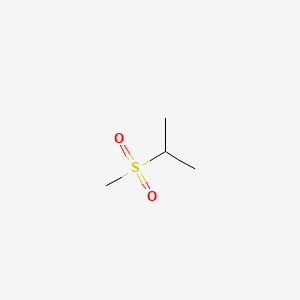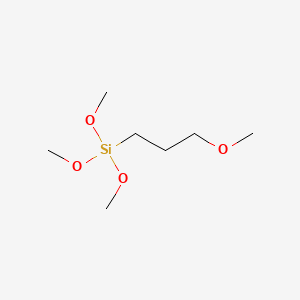
Trimethoxy(3-methoxypropyl)silane
Descripción general
Descripción
Trimethoxy(3-methoxypropyl)silane is a liquid compound with the molecular formula C7H18O4Si . It has a molecular weight of 194.3 . It is used in various applications, including as a silanization surface immobilizer .
Synthesis Analysis
The synthesis of similar silane coupling agents has been studied . For instance, (3-(tert-butylperoxy)propyl)trimethoxysilane was synthesized using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a density of 0.9±0.1 g/cm3, a boiling point of 168.1±23.0 °C at 760 mmHg, and a flash point of 41.8±23.0 °C . It has a molar refractivity of 50.2±0.3 cm3 .Aplicaciones Científicas De Investigación
Application in Lithium-Ion Batteries
Trimethoxy(3-methoxypropyl)silane and similar novel silane compounds are used as non-aqueous electrolyte solvents in lithium-ion batteries. These silane molecules can dissolve various lithium salts, improving passivation films on graphite anodes and exhibiting high lithium-ion conductivities. They show potential for long calendar life and excellent cyclability in lithium-ion batteries (Amine et al., 2006).
In Film Structures of Siloxane Coupling Agents
The structure of hydrolysed gamma-glycidoxypropyl-trimethoxy-silane films, a compound similar to this compound, shows a particulate structure with residual hydroxy and methoxy groups. The structure is mainly six-membered rings joined by SiO chains, suggesting potential applications in surface modification and adhesion (Allen et al., 1981).
Emerging Applications in Multi-materialization
Trimethoxy-type silane coupling agents, including this compound, are valuable in interfacial adhesive strength, water treatment, and polymer composites and coatings. Their modification improves mechanical, physical, swelling, and dynamic viscoelastic properties of composites, making them suitable for surface modification and environmental-friendly fabrication processes (Aziz et al., 2021).
Role in Adhesion at Buried Interfaces
The molecular interactions between polymers and various epoxy silanes, including compounds similar to this compound, are crucial for adhesion at buried interfaces. These interactions are studied using techniques like sum frequency generation vibrational spectroscopy, providing insights into the molecular mechanisms of polymer adhesion (Zhang et al., 2012).
Grafting onto Silanol Containing Surfaces
Trimethoxyalkyl silanes, related to this compound, are used for grafting onto silanol containing surfaces like silica. These modifications result in surfaces with tunable hydrophilic, hydrophobic, and super-hydrophobic properties, useful in various applications including coatings and materials science (García et al., 2007).
Hydrolysis and Condensation Reactions
The kinetics of hydrolysis and self-condensation reactions of alkoxy-silane coupling agents, including those similar to this compound, are important in understanding their chemical behavior. This knowledge is crucial for applications in coatings, adhesives, and composite materials (Salon et al., 2008).
Photopatterning and Deprotection
This compound derivatives are used in photopatternable monolayers, where UV light exposure generates reactive hydroxyl-terminated monolayers. These applications are significant in microfabrication and surface patterning technologies (Zubkov et al., 2005).
Synthesis and Characterization of Organosilanes
Research into new organosilanes based on various molecular structures, including those related to this compound, involves synthesizing and characterizing these compounds. Their stability and thermal properties are of interest for applications in materials science and organometallic chemistry (Fritzsche et al., 2014).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Trimethoxy(3-methoxypropyl)silane is primarily used as a silanization agent . Its primary targets are surfaces that require modification, such as the surface of SBA-15, a type of mesoporous silica .
Mode of Action
This compound interacts with its targets through a process known as silanization . This process involves the formation of covalent bonds between the silane molecule and the target surface, leading to the modification of the surface properties .
Biochemical Pathways
It is known that the compound can functionalize surfaces, potentially affecting various biochemical interactions that occur on these surfaces .
Result of Action
The primary result of this compound’s action is the modification of surface properties. For instance, it can functionalize SBA-15, potentially enabling it to be used for the absorption of carbon dioxide (CO2) and in novel sensors .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the silanization process can be affected by factors such as temperature, humidity, and the presence of other chemicals . Furthermore, the stability of the compound and its efficacy in modifying surfaces can also be influenced by these factors.
Propiedades
IUPAC Name |
trimethoxy(3-methoxypropyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18O4Si/c1-8-6-5-7-12(9-2,10-3)11-4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPMBLOQPQSYOMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC[Si](OC)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18O4Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187277 | |
| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
33580-59-5 | |
| Record name | Trimethoxy(3-methoxypropyl)silane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33580-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033580595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ether, methyl (3-(trimethoxysilyl)propyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




